8-Hydroxybenzo[h]quinoline-9-carboxylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
8-oxo-1H-benzo[h]quinoline-9-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9NO3/c16-12-6-9-4-3-8-2-1-5-15-13(8)10(9)7-11(12)14(17)18/h1-7,15H,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDFKQSVJRKHIFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C3C=C(C(=O)C=C3C=CC2=C1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Derivatization Strategies
Established Synthetic Pathways to the Benzo[h]quinoline (B1196314) Core Structure
The benzo[h]quinoline framework is a tricyclic azaheterocycle that can be constructed through various classical and modern synthetic reactions.
The construction of the benzo[h]quinoline core typically relies on the cyclization of precursors derived from naphthalen-1-amine (also known as α-naphthylamine). Several named reactions and novel methods have been adapted for this purpose.
Classic methods for quinoline (B57606) synthesis, such as the Skraup and Doebner-von Miller reactions, can be applied to form the benzo[h]quinoline system. In the Skraup synthesis, α-naphthylamine is reacted with glycerol (B35011), sulfuric acid, and an oxidizing agent like nitrobenzene. iipseries.org The reaction proceeds through the dehydration of glycerol to acrolein, followed by a Michael addition of the amine, and subsequent electrophilic cyclization and oxidation to yield the aromatic core. iipseries.org
More contemporary approaches offer improved yields and milder conditions. One such method involves a one-pot, base-catalyzed double annulation cascade reaction between benzonitriles and diynones, which has been shown to produce functionalized benzo[h]quinolines in high yields. nih.gov Another strategy is the intramolecular cyclization of N-(2-alkyl-1-aryl-3-oxo-4,4,4-trifluoro-1-butenyl)-1-naphthylamines using polyphosphoric acid (PPA) at elevated temperatures. nih.gov
A summary of selected cyclization strategies is presented below.
| Reaction Name/Type | Precursors | Reagents/Conditions | Outcome |
| Skraup Synthesis | α-Naphthylamine, Glycerol | H₂SO₄, Nitrobenzene | Benzo[h]quinoline |
| Doebner-von Miller Reaction | α-Naphthylamine, α,β-Unsaturated carbonyl compounds | Acid catalyst (e.g., HCl) | Substituted benzo[h]quinolines |
| Base-Catalyzed Annulation Cascade nih.gov | 2-(cyanomethyl)benzonitriles, Diynones | Lithium-hexamethyldisilazane (LiHMDS) | Functionalized benzo[h]quinolines (up to 100% yield) |
| Intramolecular Cyclization nih.gov | N-(2-alkyl-1-aryl-3-oxo-4,4,4-trifluoro-1-butenyl)-1-naphthylamines | Polyphosphoric acid (PPA), 120 °C | 3-alkyl-2-phenyl-4-(trifluoromethyl)benzo[h]quinoline |
| Vilsmeier-Haack Reaction researchgate.net | N-(naphthalen-1-yl)acetamide | Phosphorus oxychloride (POCl₃), Dimethylformamide (DMF) | 2-chloro-benzo[h]quinoline-3-carbaldehyde |
Once the benzo[h]quinoline core is formed, functional groups can be introduced at specific positions through regioselective reactions. Transition-metal-catalyzed C-H activation is a powerful tool for this purpose. mdpi.comresearchgate.net For instance, the pyridine (B92270) ring of benzo[h]quinoline can be directly lithiated, allowing for the introduction of electrophiles such as halogens (Cl, Br) or a thiophenyl group (-SPh) at the C-2 position. benthamdirect.com
Palladium-catalyzed reactions have also been employed for the regioselective functionalization of the benzo[h]quinoline scaffold. researchgate.net These methods often utilize a directing group to guide the catalyst to a specific C-H bond, enabling the introduction of various substituents with high precision.
Introduction of the Carboxylic Acid Moiety at C-9
The introduction of a carboxylic acid group at the C-9 position is a key step in synthesizing the target molecule. This can be achieved through direct carboxylation or, more commonly, through the oxidation of a pre-installed functional group.
Direct C-H carboxylation is an atom-economical strategy for installing a carboxyl group. While challenging, methods have been developed for related heterocyclic systems. Cobalt-catalyzed C-H carbonylation of 8-aminoquinoline (B160924) derivatives, using carbon monoxide (CO) as the C1 source, has been reported. nih.gov This type of directed C-H activation could potentially be adapted for the carboxylation of the benzo[h]quinoline core, although specific examples for the C-9 position are not widely documented.
A more established and reliable method for introducing the C-9 carboxylic acid is through the oxidation of a suitable precursor, such as an aldehyde (-CHO) or a primary alcohol (-CH₂OH) at that position.
The synthesis of a related compound, 10-hydroxybenzo[h]quinoline-9-cyanoacrylic acid, proceeds from the precursor 10-hydroxybenzo[h]quinoline-9-carbaldehyde. nih.gov This indicates the feasibility of preparing the 9-carbaldehyde intermediate, which can then be readily oxidized to the corresponding carboxylic acid. The oxidation of aldehydes to carboxylic acids is a standard transformation in organic synthesis and can be accomplished using a variety of reagents.
Common oxidizing agents for this conversion are listed in the table below.
| Oxidizing Agent | Typical Conditions |
| Potassium permanganate (B83412) (KMnO₄) | Basic aqueous solution, followed by acidification |
| Jones reagent (CrO₃ in H₂SO₄/acetone) | Acetone, 0 °C to room temperature |
| Pinnick oxidation (NaClO₂ with a scavenger) | t-BuOH/water, NaH₂PO₄, 2-methyl-2-butene |
| Tollens' reagent ([Ag(NH₃)₂]⁺) | Aqueous ammonia |
The choice of oxidant depends on the tolerance of other functional groups present in the molecule, such as the 8-hydroxy group, which may require protection prior to the oxidation step.
Preparation of Substituted and Modified 8-Hydroxybenzo[h]quinoline-9-carboxylic acid Derivatives
The final compound contains three key functional handles—the 8-hydroxy group, the 9-carboxylic acid group, and the heterocyclic ring system—that allow for further derivatization to produce a library of related molecules.
The carboxylic acid at C-9 can be converted into a variety of other functional groups.
Esterification: Reaction with an alcohol under acidic conditions (e.g., Fischer esterification) or via an activated acyl intermediate (using reagents like DCC or EDC) yields the corresponding ester.
Amidation: Coupling with a primary or secondary amine, often facilitated by peptide coupling reagents like HATU or HOBt, produces amides. nih.gov
Reduction: The carboxylic acid can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄).
The 8-hydroxy group, being phenolic, can also be modified.
Etherification: Reaction with an alkyl halide under basic conditions (Williamson ether synthesis) can be used to prepare 8-alkoxy derivatives. nih.govresearchgate.net
Esterification: Acylation with an acid chloride or anhydride (B1165640) in the presence of a base will form an ester at the C-8 position.
Furthermore, the aromatic rings of the benzo[h]quinoline scaffold can undergo electrophilic substitution reactions, although the regioselectivity will be governed by the existing substituents.
Functional Group Interconversions and Transformations
The presence of a carboxylic acid and a hydroxyl group on the this compound core offers several avenues for functional group interconversion. These transformations are fundamental in medicinal chemistry for modifying the compound's physicochemical properties, such as solubility, lipophilicity, and metabolic stability.
The carboxylic acid group is a versatile handle for various transformations. Beyond the formation of amides and esters, it can be reduced to a primary alcohol. This reduction is typically achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃) complexes. The resulting hydroxymethyl group at the 9-position could then be further modified, for instance, by conversion to a halomethyl group using reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃), preparing the molecule for nucleophilic substitution reactions.
The phenolic hydroxyl group at the 8-position can undergo etherification. A common method is the Williamson ether synthesis, where the phenol (B47542) is first deprotonated with a base (e.g., sodium hydride, NaH, or potassium carbonate, K₂CO₃) to form a phenoxide, which then acts as a nucleophile to displace a halide from an alkyl halide, yielding an ether. This reaction can be used to introduce a wide variety of alkyl or aryl substituents. Additionally, the hydroxyl group can be converted into a better leaving group, such as a tosylate or mesylate, by reaction with the corresponding sulfonyl chlorides (TsCl or MsCl) in the presence of a base like pyridine. This transformation facilitates subsequent nucleophilic substitution reactions at that position.
Synthesis of Amide and Ester Analogues
The derivatization of the carboxylic acid group into esters and amides is a cornerstone of drug discovery and development, allowing for the exploration of structure-activity relationships.
Esterification: Ester analogues of this compound can be readily synthesized through several standard methods. The most direct approach is Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl), typically with heating. The reaction is reversible, and removal of water is often necessary to drive it to completion.
Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride by treatment with reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acyl chloride is then reacted with an alcohol, often in the presence of a non-nucleophilic base like pyridine or triethylamine (B128534) (TEA), to afford the desired ester with high efficiency.
Amidation: The synthesis of amide analogues is commonly achieved by coupling the carboxylic acid with a primary or secondary amine. This transformation often requires the use of a coupling agent to activate the carboxylic acid. A wide array of coupling reagents is available, including carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDAC), often used in conjunction with additives like 4-dimethylaminopyridine (B28879) (DMAP) or 1-hydroxybenzotriazole (B26582) (HOBt) to improve yields and reduce side reactions. ajchem-a.com The reaction is typically performed in an inert solvent such as dichloromethane (B109758) (DCM) or dimethylformamide (DMF) at room temperature. ajchem-a.com
Similar to ester synthesis, the carboxylic acid can first be converted to a highly reactive acyl chloride, which then readily reacts with an amine to form the amide bond. This method is robust and widely applicable. For instance, studies on the related quinoline-2-carboxylic acid have shown that its acid chloride can be reacted with various phenols or arylamines to produce the corresponding esters and amides. nih.gov
Research on other 8-hydroxyquinoline (B1678124) derivatives provides examples of these transformations. For instance, 8-hydroxyquinoline-2-carboxylic acid has been successfully condensed with substituted anilines in the presence of phosphorus trichloride (B1173362) to yield a variety of carboxanilides. mdpi.comnih.gov This highlights a well-established pathway for amide bond formation within this class of compounds.
Below are tables representing hypothetical but chemically sound examples of ester and amide derivatives of this compound that could be synthesized using the methodologies described.
Table 1: Potential Ester Analogues of this compound
| R Group (Alcohol used) | Resulting Ester Name |
|---|---|
| -CH₃ (Methanol) | Methyl 8-hydroxybenzo[h]quinoline-9-carboxylate |
| -CH₂CH₃ (Ethanol) | Ethyl 8-hydroxybenzo[h]quinoline-9-carboxylate |
| -CH(CH₃)₂ (Isopropanol) | Isopropyl 8-hydroxybenzo[h]quinoline-9-carboxylate |
| -CH₂Ph (Benzyl alcohol) | Benzyl 8-hydroxybenzo[h]quinoline-9-carboxylate |
Table 2: Potential Amide Analogues of this compound
| R Group (Amine used) | Resulting Amide Name |
|---|---|
| -NH₂ (Ammonia) | 8-Hydroxybenzo[h]quinoline-9-carboxamide |
| -NHCH₃ (Methylamine) | N-Methyl-8-hydroxybenzo[h]quinoline-9-carboxamide |
| -N(CH₂CH₃)₂ (Diethylamine) | N,N-Diethyl-8-hydroxybenzo[h]quinoline-9-carboxamide |
| -NHPh (Aniline) | N-Phenyl-8-hydroxybenzo[h]quinoline-9-carboxamide |
Advanced Spectroscopic and Crystallographic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy serves as a powerful tool for delineating the carbon-hydrogen framework of 8-Hydroxybenzo[h]quinoline-9-carboxylic acid and for probing dynamic processes such as proton exchange and tautomerism.
High-Resolution ¹H and ¹³C NMR for Structural Elucidation
¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to display a series of signals in the aromatic region, typically between 7.0 and 9.5 ppm. The protons on the benzo[h]quinoline (B1196314) ring system will exhibit complex splitting patterns (doublets, triplets, and multiplets) due to spin-spin coupling with neighboring protons. The proton of the hydroxyl group (-OH) and the carboxylic acid group (-COOH) are expected to appear as broad singlets, with their chemical shifts being highly dependent on the solvent, concentration, and temperature due to hydrogen bonding and chemical exchange. The carboxylic acid proton is characteristically found at a very downfield position, often above 10 ppm. For instance, in related benzo[f]quinoline (B1222042) derivatives, protons on the benzene (B151609) and pyridine (B92270) rings are observed at chemical shifts as high as 8.78 ppm and 8.67 ppm, respectively. nih.gov
¹³C NMR Spectroscopy: The ¹³C NMR spectrum will provide information on each unique carbon environment within the molecule. The aromatic carbons of the benzo[h]quinoline core are expected to resonate in the range of 110-150 ppm. The carbon atom attached to the hydroxyl group (C-8) would be shifted downfield due to the electronegativity of the oxygen atom. The quaternary carbons, including those at the ring junctions, will also have distinct chemical shifts. The carbonyl carbon of the carboxylic acid group is a key diagnostic signal, anticipated to appear significantly downfield, typically in the range of 165-185 ppm, a characteristic feature for carboxylic acids. libretexts.org For comparison, in 10-hydroxybenzo[h]quinoline-9-cyanoacrylic acid, the carboxylic carbon resonates at 165.20 ppm. nih.gov
A hypothetical data table for the expected chemical shifts is presented below, based on the analysis of similar structures.
| Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |
| Aromatic CH | 7.0 - 9.5 | 110 - 140 |
| Aromatic C (quaternary) | - | 120 - 150 |
| C-8 (C-OH) | - | ~150 - 160 |
| C-9 (C-COOH) | - | ~120 - 130 |
| Carboxylic Acid (COOH) | >10 (broad) | 165 - 185 |
| Hydroxyl (OH) | Variable (broad) | - |
2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Analysis
To unambiguously assign the proton and carbon signals and to confirm the connectivity of the molecular framework, a suite of two-dimensional (2D) NMR experiments would be essential.
COSY (Correlation Spectroscopy): This experiment would reveal the correlations between protons that are coupled to each other, typically those on adjacent carbon atoms. This would be instrumental in tracing the proton connectivity throughout the fused aromatic ring system.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms. This would allow for the direct assignment of the ¹³C signals for all protonated carbons based on the already established ¹H assignments.
HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique shows correlations between protons and carbons that are separated by two or three bonds. HMBC is crucial for identifying the connectivity around quaternary carbons and for confirming the placement of the carboxylic acid and hydroxyl groups on the benzo[h]quinoline skeleton. For instance, a correlation between the carboxylic acid proton and the carbon at position 9 (C-9) would definitively confirm its location.
NMR Studies of Protonation Equilibria and Tautomerism
The presence of both a hydroxyl group and a quinoline (B57606) nitrogen atom in this compound introduces the possibility of protonation equilibria and tautomerism. NMR spectroscopy is an excellent method to study these dynamic phenomena.
Changes in the chemical shifts of the protons and carbons near the nitrogen atom and the hydroxyl group upon varying the pH of the solution can provide insights into the protonation state of the molecule. Protonation of the quinoline nitrogen would lead to a significant downfield shift of the adjacent proton and carbon signals.
Furthermore, the molecule could potentially exist in different tautomeric forms, such as a zwitterionic form where the carboxylic acid proton has transferred to the quinoline nitrogen. Variable temperature NMR studies can be employed to investigate the equilibrium between different tautomers. If the rate of exchange between tautomers is slow on the NMR timescale, separate sets of signals for each tautomer might be observed. If the exchange is fast, averaged signals will be seen, and the temperature dependence of their chemical shifts can be used to extract thermodynamic parameters for the equilibrium. In related systems like organic salts, proton disorder and partial proton transfer between acidic and basic sites have been observed and characterized by NMR. acs.org
Vibrational Spectroscopy (FT-IR, Raman)
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule and the nature of the chemical bonds. For this compound, these techniques are particularly useful for identifying the characteristic vibrations of the hydroxyl and carboxylic acid groups and for investigating the presence of intramolecular hydrogen bonding.
Analysis of Characteristic Functional Group Vibrations
The FT-IR and Raman spectra of this compound are expected to be rich in information, with numerous bands corresponding to the vibrations of the aromatic backbone and the substituent groups.
O-H Stretching: The hydroxyl group of the carboxylic acid will give rise to a very broad and intense absorption band in the FT-IR spectrum, typically in the region of 2500-3300 cm⁻¹. libretexts.org This broadening is a hallmark of the strong hydrogen bonding present in carboxylic acid dimers. The phenolic O-H stretching vibration is also expected in this region, likely overlapping with the carboxylic acid O-H band.
C=O Stretching: The carbonyl group of the carboxylic acid will exhibit a strong and sharp absorption band in the FT-IR spectrum. For aromatic carboxylic acids, this band is typically observed in the range of 1680-1710 cm⁻¹. The exact position of this band can be influenced by conjugation with the aromatic system and by hydrogen bonding.
C=C and C=N Stretching: The stretching vibrations of the aromatic carbon-carbon and carbon-nitrogen bonds of the benzo[h]quinoline ring system will appear as a series of sharp to medium intensity bands in the region of 1400-1650 cm⁻¹.
C-O Stretching and O-H Bending: The C-O stretching vibration of the carboxylic acid and the phenolic group, as well as the in-plane and out-of-plane O-H bending vibrations, will give rise to bands in the fingerprint region of the spectrum (below 1400 cm⁻¹).
The following table summarizes the expected characteristic vibrational frequencies.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Carboxylic Acid | O-H Stretch | 2500 - 3300 | Broad, Strong |
| Phenol (B47542) | O-H Stretch | ~3200 - 3600 | Medium, Broad |
| Carboxylic Acid | C=O Stretch | 1680 - 1710 | Strong, Sharp |
| Aromatic Ring | C=C/C=N Stretch | 1400 - 1650 | Medium to Strong |
| Carboxylic Acid/Phenol | C-O Stretch | 1210 - 1320 | Medium |
| Carboxylic Acid/Phenol | O-H Bend | 900 - 1440 | Medium, Broad |
Theoretical calculations, such as those using Density Functional Theory (DFT), are often employed to aid in the assignment of complex vibrational spectra of quinoline derivatives. nih.govnih.gov
Investigation of Intramolecular Hydrogen Bonding Interactions
The proximity of the hydroxyl group at position 8 and the carboxylic acid group at position 9 on the benzo[h]quinoline scaffold creates a favorable geometry for the formation of an intramolecular hydrogen bond. This interaction can occur between the hydroxyl proton and the carbonyl oxygen of the carboxylic acid, or between the carboxylic acid proton and the hydroxyl oxygen.
Vibrational spectroscopy is highly sensitive to hydrogen bonding. The presence of a strong intramolecular hydrogen bond would be expected to cause a red-shift (a shift to lower frequency) and broadening of the O-H stretching vibration of the participating hydroxyl or carboxylic acid group. The C=O stretching frequency may also be affected, typically shifting to a lower wavenumber as the carbonyl oxygen participates in hydrogen bonding, which weakens the C=O double bond.
By comparing the experimental FT-IR and Raman spectra with those of model compounds lacking the potential for such intramolecular hydrogen bonding, the extent and nature of this interaction in this compound can be inferred. Computational studies on related 8-hydroxyquinoline (B1678124) derivatives have also been used to theoretically gauge the strength and geometry of intramolecular hydrogen bonds. researchgate.net
Electronic Absorption and Emission Spectroscopy
Electronic absorption and emission spectroscopy are crucial techniques for elucidating the photophysical properties of aromatic molecules like this compound. These methods provide insight into the electronic transitions, excited-state behavior, and potential for applications in areas such as sensing and optoelectronics.
Ultraviolet-Visible (UV-Vis) Absorption Profiles
The UV-Vis absorption spectrum of a compound reveals the wavelengths of light that promote electrons to higher energy orbitals. For conjugated aromatic systems like this compound, the spectrum is expected to show characteristic bands corresponding to π → π* transitions. The extended conjugation of the benzo[h]quinoline core would typically result in absorption maxima at longer wavelengths compared to simpler quinoline systems.
The position and intensity of these absorption bands are sensitive to the solvent environment. In polar solvents, interactions can stabilize the ground and/or excited states, leading to shifts in the absorption maxima (solvatochromism). The presence of both a hydroxyl (proton-donating) and a carboxylic acid group, along with the quinolinic nitrogen (proton-accepting), suggests that the absorption profile would also be highly dependent on the pH of the medium.
Table 1: Predicted UV-Vis Absorption Characteristics of this compound
| Property | Predicted Characteristic | Rationale |
|---|---|---|
| Primary Absorption Bands | Expected in the range of 250-400 nm | Based on the extended π-conjugated system of the benzo[h]quinoline core. |
| Solvatochromic Effect | High | The presence of polar functional groups (-OH, -COOH) suggests significant solvent-solute interactions. |
| pH Dependence | High | Protonation/deprotonation of the phenolic hydroxyl, carboxylic acid, and quinoline nitrogen would alter the electronic structure and absorption. |
Fluorescence and Phosphorescence Characterization
Fluorescence spectroscopy measures the emission of light from a molecule as it relaxes from an excited singlet state to its ground state. Quinoline derivatives are well-known for their fluorescent properties. nih.gov this compound is expected to be fluorescent, likely exhibiting a significant Stokes shift (the difference between the absorption and emission maxima) due to structural relaxation in the excited state.
Phosphorescence, emission from an excited triplet state, is less common in solution at room temperature for organic molecules but can sometimes be observed, particularly in rigid matrices or at low temperatures. The potential for phosphorescence would depend on the efficiency of intersystem crossing from the singlet to the triplet state.
Excited-State Intramolecular Proton Transfer (ESIPT) Dynamics
The molecular structure of this compound, featuring a hydroxyl group ortho to the quinoline nitrogen, contains the requisite geometry for Excited-State Intramolecular Proton Transfer (ESIPT). In this process, upon photoexcitation, the proton from the hydroxyl group is transferred to the nitrogen atom, forming a transient keto-tautomer. This phenomenon is well-documented in the closely related compound 10-hydroxybenzo[h]quinoline.
This tautomerization in the excited state is typically an ultrafast process and results in a product that is energetically more stable in the excited state. researchgate.net The relaxation of this keto-tautomer back to the ground state via fluorescence results in a characteristically large Stokes shift, with emission occurring at a much lower energy (longer wavelength) than the initial absorption. The reverse proton transfer then occurs in the ground state to regenerate the original enol form. This dual emission—one from the locally excited enol form and one from the ESIPT-generated keto form—is a hallmark of this process, although often the enol emission is quenched due to the rapid proton transfer.
Mass Spectrometry Techniques
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition, and providing structural information through fragmentation analysis.
Molecular Weight Determination (MS)
Standard mass spectrometry techniques, such as electron ionization (EI) or electrospray ionization (ESI), would be used to determine the molecular weight of this compound. The molecular formula is C₁₄H₉NO₃, giving a monoisotopic mass of approximately 239.06 Da. In ESI, the compound would likely be observed as the protonated molecule [M+H]⁺ at m/z 240.06 or the deprotonated molecule [M-H]⁻ at m/z 238.05.
The fragmentation pattern would be characteristic of the quinoline carboxylic acid structure. Common fragmentation pathways for aromatic carboxylic acids include the loss of water ([M-H₂O]⁺), the loss of the hydroxyl radical ([M-OH]⁺), and the loss of the entire carboxyl group ([M-COOH]⁺). chempap.org
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Confirmation
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio, which can be used to confirm the elemental composition of a molecule. For this compound (C₁₄H₉NO₃), HRMS would be able to distinguish its exact mass from other compounds with the same nominal mass.
Table 2: Predicted Mass Spectrometry Data for this compound
| Ion | Formula | Calculated Exact Mass (Da) | Technique |
|---|---|---|---|
| [M] | C₁₄H₉NO₃ | 239.05824 | HRMS |
| [M+H]⁺ | C₁₄H₁₀NO₃⁺ | 240.06587 | HRMS (ESI+) |
| [M-H]⁻ | C₁₄H₈NO₃⁻ | 238.05097 | HRMS (ESI-) |
This exact mass data is crucial for unequivocally confirming the identity of the compound in complex samples or when verifying the outcome of a chemical synthesis.
Single-Crystal X-ray Diffraction Analysis
Comprehensive searches of publicly available scientific databases and literature have revealed no specific single-crystal X-ray diffraction data for the compound this compound. While crystallographic information exists for structurally related compounds, such as co-crystals of 8-hydroxyquinoline and other derivatives of benzo[h]quinoline, the specific crystal structure of this compound has not been reported.
Therefore, a detailed analysis of its molecular geometry, conformation, intermolecular interactions, and crystal packing based on experimental single-crystal X-ray diffraction is not possible at this time. The following sections, which would typically detail these findings, cannot be completed.
Determination of Molecular Geometry and Conformation
An analysis of bond lengths, bond angles, and torsion angles, which defines the precise three-dimensional shape of the molecule, is contingent on the availability of crystallographic data. Without this data, a definitive description of the molecular geometry and conformation of this compound in the solid state cannot be provided.
Computational Chemistry and Theoretical Investigations
Density Functional Theory (DFT) Studies of Ground-State Electronic Structure
DFT is a robust quantum mechanical method used to investigate the electronic structure of many-body systems. For 8-Hydroxybenzo[h]quinoline-9-carboxylic acid, DFT calculations are employed to determine its most stable conformation, vibrational modes, and electronic orbital characteristics in the ground state. Such calculations are typically performed using a specific functional, such as B3LYP, and a basis set like 6-31G* or higher, which provides a good balance between accuracy and computational cost. scirp.org
The first step in a theoretical investigation is to find the molecule's most stable three-dimensional structure, a process known as geometry optimization. This involves calculating the forces on each atom and adjusting their positions until a minimum energy configuration is reached. For this compound, this process would account for the planar benzoquinoline ring system and the orientation of the hydroxyl and carboxylic acid groups.
Following optimization, a vibrational frequency analysis is performed. This calculation serves two purposes: it confirms that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies), and it predicts the molecule's infrared (IR) and Raman spectra. Each calculated frequency corresponds to a specific vibrational mode, such as the stretching or bending of bonds. nih.gov These theoretical spectra can be compared with experimental data to validate the computational model.
The characteristic vibrational frequencies for the functional groups in this compound can be predicted based on established ranges.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| O-H (Carboxylic Acid) | Stretching | 2500–3300 | Strong, Broad |
| C-H (Aromatic) | Stretching | 3000–3100 | Medium |
| C=O (Carboxylic Acid) | Stretching | 1690–1750 | Strong |
| C=C (Aromatic) | Stretching | 1400–1600 | Medium to Strong |
| O-H (Phenolic) | Stretching | 3200–3600 | Medium, Broad |
| C-O | Stretching | 1210–1320 | Strong |
Note: The broadness of the O-H stretching bands is due to intermolecular hydrogen bonding. msu.edupressbooks.pub
Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic transitions. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. sci-hub.se
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. A small energy gap suggests that the molecule is more polarizable and has higher chemical reactivity, as it requires less energy to excite an electron from the HOMO to the LUMO. sci-hub.se For quinoline (B57606) derivatives, the HOMO is typically a π-orbital distributed over the aromatic rings, while the LUMO is a π*-orbital. DFT calculations provide precise energy values for these orbitals.
For the parent compound quinoline, DFT calculations have determined the following representative energy values. scirp.orgscirp.org
| Orbital | Energy (eV) |
|---|---|
| HOMO | -6.646 |
| LUMO | -1.816 |
| Energy Gap (ΔE) | 4.83 |
Data presented is for the parent quinoline molecule and serves as an illustrative example. scirp.org The presence of hydroxyl and carboxylic acid substituents on the benzo[h]quinoline (B1196314) framework would be expected to alter these energy levels.
The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. It is plotted onto the molecule's electron density surface, using color-coding to indicate different potential values. MEP maps are invaluable for identifying the electrophilic and nucleophilic sites of a molecule. semanticscholar.orgresearchgate.net
For this compound, the MEP would show:
Negative Regions (Red/Yellow): These electron-rich areas are susceptible to electrophilic attack. They would be concentrated around the electronegative oxygen atoms of the hydroxyl and carbonyl groups, as well as the nitrogen atom in the quinoline ring.
Positive Regions (Blue): These electron-poor areas are susceptible to nucleophilic attack. The most positive region would be located around the acidic hydrogen of the carboxylic acid group, followed by the hydrogen of the phenolic hydroxyl group.
This analysis helps predict how the molecule will interact with other reagents, solvents, and biological receptors.
Time-Dependent Density Functional Theory (TDDFT) for Excited-State Properties
While DFT is excellent for ground-state properties, Time-Dependent Density Functional Theory (TDDFT) is the method of choice for investigating the behavior of molecules in their electronically excited states. researchgate.net It is used to simulate spectroscopic properties and model photochemical reactions.
TDDFT calculations can predict the electronic absorption (UV-Visible) and emission (fluorescence) spectra of a molecule. researchgate.net The calculations yield the vertical excitation energies, which correspond to the wavelengths of maximum absorption (λmax), and the oscillator strengths, which relate to the intensity of the absorption bands. documentsdelivered.com
For this compound, TDDFT would likely predict several π → π* transitions characteristic of the extensive aromatic system. The results can be used to interpret experimental spectra and understand how structural modifications affect the molecule's photophysical properties. nih.gov Similarly, by optimizing the geometry of the first excited state, TDDFT can be used to calculate emission energies, providing insights into the molecule's fluorescence and Stokes shift.
Molecules containing both a proton-donating group (like a hydroxyl group) and a proton-accepting group (like a quinoline nitrogen) in close proximity often exhibit Excited-State Intramolecular Proton Transfer (ESIPT). mdpi.com Upon absorption of light, the acidity and basicity of the functional groups can change, facilitating the transfer of a proton from the hydroxyl group to the nitrogen atom. This creates a transient keto-tautomer, which often has distinct fluorescence properties compared to the initial enol form.
TDDFT is a critical tool for modeling the ESIPT mechanism. chemrxiv.org By calculating the potential energy surfaces (PES) for both the ground and excited states as a function of the proton's position, researchers can determine the energy barriers and driving forces for the transfer. researchgate.netchemrxiv.org For this compound, theoretical modeling would explore the feasibility of proton transfer from the 8-hydroxy group to the quinoline nitrogen, a process that would be fundamental to its fluorescence behavior.
Mechanistic Insights into Chemical Reactivity and Selectivity
A thorough literature review did not yield specific studies employing computational chemistry methods, such as Density Functional Theory (DFT), to investigate the mechanistic pathways of chemical reactions involving this compound. Research on related benzo[h]quinoline derivatives indicates that such theoretical calculations are valuable for understanding reaction mechanisms and predicting regioselectivity. However, data pertaining exclusively to the title compound, including transition states, activation energies, and the influence of its specific functional groups (8-hydroxy and 9-carboxylic acid) on reactivity, have not been reported.
Quantitative Structure-Property Relationship (QSPR) Studies
Similarly, no specific Quantitative Structure-Property Relationship (QSPR) studies for this compound were found in the surveyed scientific literature. QSPR models are developed to correlate the structural features of molecules with their physicochemical properties. While QSAR (Quantitative Structure-Activity Relationship) studies have been conducted on broader classes of quinoline and benzoquinoline derivatives to predict biological activities, dedicated QSPR models predicting the physical or chemical properties of this compound based on its molecular descriptors have not been published. Therefore, no data tables or detailed findings on this topic can be presented.
Coordination Chemistry and Metal Complexation
Ligand Design Principles and Chelation Modes
The design of 8-Hydroxybenzo[h]quinoline-9-carboxylic acid as a ligand is predicated on the strategic placement of its coordinating functional groups: the heterocyclic nitrogen atom, the phenolic hydroxyl group, and the carboxylic acid group. This arrangement allows for the formation of stable chelate rings with metal ions, a critical factor in the thermodynamic stability of the resulting complexes.
This compound possesses the structural requisites for both bidentate and tridentate coordination. The primary and most common mode of coordination, inherited from its parent molecule 8-hydroxyquinoline (B1678124), is bidentate, involving the nitrogen atom of the quinoline (B57606) ring and the deprotonated oxygen atom of the hydroxyl group. This forms a stable five-membered chelate ring with a metal ion.
The presence of the carboxylic acid group at the 9-position introduces the possibility of tridentate coordination. Depending on the steric and electronic requirements of the metal ion, the carboxylic oxygen can also participate in binding. This could lead to the formation of an additional chelate ring. While direct studies on this compound are limited, related quinoline carboxylic acids have been shown to exhibit varied coordination modes, including monodentate, bidentate, and bridging functionalities through their carboxylate groups nih.gov.
Table 1: Potential Coordination Modes of this compound
| Coordination Mode | Donor Atoms Involved | Chelate Ring(s) Formed |
| Bidentate | N (quinoline), O (hydroxyl) | One 5-membered ring |
| Tridentate | N (quinoline), O (hydroxyl), O (carboxyl) | Two fused chelate rings |
The hydroxyl and carboxylic acid groups are pivotal to the coordinating ability of this compound. The phenolic hydroxyl group is typically deprotonated upon complexation, forming a strong covalent bond with the metal ion. The acidity of this proton is influenced by the electronic nature of the rest of the molecule.
Synthesis and Characterization of Metal Complexes
The synthesis of metal complexes with 8-hydroxyquinoline derivatives is well-established, and similar methods are applicable to this compound. These typically involve the reaction of a metal salt with the ligand in a suitable solvent.
Transition metal complexes of 8-hydroxyquinoline derivatives are often synthesized by reacting the ligand with a metal salt (e.g., chloride, acetate, or sulfate) in a solvent like ethanol, methanol, or a mixture of water and an organic solvent. The reaction is often carried out at elevated temperatures to ensure complete reaction. The resulting metal complexes frequently precipitate from the reaction mixture and can be isolated by filtration. For instance, complexes of Mn(II), Fe(II), Co(II), Ni(II), Cu(II), and Zn(II) with a derivative of 8-hydroxyquinoline have been prepared by reacting the ligand with the corresponding metal(II) salt in a formic acid solution . The stoichiometry of the resulting complexes, often 1:2 (metal:ligand), can be influenced by the reaction conditions and the nature of the metal ion scirp.orgscirp.org.
The formation of lanthanide and main group metal complexes with 8-hydroxyquinoline-based ligands follows similar synthetic strategies. Lanthanide(III) complexes have been synthesized using 8-hydroxyquinoline as a primary ligand and amino acids as secondary ligands, resulting in mixed-ligand complexes ijsr.net. These reactions are typically carried out in aqueous or mixed aqueous-organic media. The larger ionic radii of lanthanide ions can accommodate higher coordination numbers, often leading to complexes with more than two ligand molecules or the inclusion of solvent molecules in the coordination sphere. Similarly, main group metals are known to form stable complexes with 8-hydroxyquinoline.
Spectroscopic and Structural Analysis of Metal Chelates
The characterization of metal complexes of this compound relies on a combination of spectroscopic and structural techniques to elucidate the coordination environment of the metal ion and the binding mode of the ligand.
Infrared (IR) spectroscopy is a powerful tool to confirm the coordination of the ligand. The disappearance of the broad O-H stretching vibration of the phenolic hydroxyl group upon complexation is a key indicator of deprotonation and coordination. Shifts in the C=N stretching vibration of the quinoline ring and the asymmetric and symmetric stretching vibrations of the carboxylate group also provide evidence of metal-ligand bond formation.
Electronic (UV-Vis) spectroscopy can provide information about the electronic transitions within the ligand and the metal-centered d-d transitions in the case of transition metal complexes. The complexation of 8-hydroxyquinoline derivatives with metal ions often leads to shifts in the absorption bands of the ligand, which can be used to study the complex formation in solution scirp.org.
Nuclear Magnetic Resonance (NMR) spectroscopy can be employed for the characterization of diamagnetic metal complexes in solution. The chemical shifts of the ligand's protons will be altered upon coordination to a metal ion, providing insights into the binding site and the structure of the complex in solution.
Table 2: Expected Spectroscopic Data for Metal Complexes of this compound
| Spectroscopic Technique | Key Observables | Inferred Information |
| Infrared (IR) | Disappearance of phenolic O-H stretch; Shift in C=N and COO- stretches | Coordination of hydroxyl, nitrogen, and carboxylate groups |
| UV-Vis | Shift in ligand-based absorption bands; Appearance of d-d transition bands | Confirmation of complexation; Information on metal's electronic environment |
| NMR (for diamagnetic complexes) | Changes in proton chemical shifts of the ligand | Identification of coordination sites and solution structure |
Changes in Electronic and Vibrational Spectra upon Complexation
Upon complexation with metal ions, derivatives of 8-hydroxyquinoline typically exhibit noticeable changes in their electronic (UV-Vis) and vibrational (FTIR) spectra. In FTIR spectroscopy, the broad O-H stretching band of the free ligand is expected to disappear upon deprotonation and coordination to a metal ion. scirp.org Furthermore, shifts in the C=N stretching vibration can indicate the involvement of the quinoline nitrogen in complex formation. scirp.org
Changes in the UV-Vis absorption spectra, such as a hypsochromic (blue) or bathochromic (red) shift of the n→π* and π→π* transitions, are indicative of the electronic interactions between the metal ion and the ligand's chromophore. scirp.org However, specific data detailing these spectral shifts for this compound are not documented in the available literature.
Luminescence Modulation in Metal Complexes (Enhancement/Quenching)
The fluorescence of 8-hydroxyquinoline derivatives is often modulated upon metal complexation. scirp.org Chelation with certain metal ions can lead to a significant enhancement of fluorescence, a phenomenon known as chelation-enhanced fluorescence (CHEF). This effect is the basis for the development of fluorescent sensors for metal ion detection. scirp.org Conversely, coordination with paramagnetic metal ions or heavy atoms can lead to fluorescence quenching. researchgate.net The specific luminescence behavior—whether enhancement or quenching occurs with different metal ions—for this compound has not been experimentally determined or reported.
X-ray Crystallography of Metal-Ligand Adducts
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of metal-ligand complexes. This technique provides crucial information on bond lengths, bond angles, coordination geometry (e.g., octahedral, tetrahedral, square planar), and intermolecular interactions. For related compounds like 8-hydroxyquinoline-2-carboxylic acid, X-ray crystallography has been used to elucidate the structures of its zinc and cadmium complexes. uncw.edu Unfortunately, there are no published crystal structures for metal adducts of this compound.
Solution-Phase Coordination Thermodynamics and Kinetics
The study of coordination thermodynamics in solution provides insights into the stability and stoichiometry of metal complexes, as well as their behavior under different pH conditions.
Determination of Stability Constants and Stoichiometry
Stability constants (also known as formation constants) are equilibrium constants that quantify the stability of a metal complex in solution. These are typically determined using techniques such as potentiometric or spectrophotometric titrations. rsc.org The stoichiometry of the complex, which describes the metal-to-ligand ratio (e.g., 1:1, 1:2), can also be determined from these experiments. scirp.org For the closely related ligand 8-hydroxyquinoline-2-carboxylic acid, stability constants with a range of metal ions, including Cu(II), Zn(II), and Fe(III), have been reported. uncw.edursc.org However, such thermodynamic data for this compound are absent from the scientific literature.
pH-Dependent Chelation Behavior
The chelation behavior of ligands containing ionizable groups, such as the carboxylic acid and hydroxyl groups in this compound, is highly dependent on the pH of the solution. The protonation state of the ligand changes with pH, which in turn affects its ability to coordinate with metal ions. rsc.org Generally, chelation is more favorable at pH values where the donor atoms are deprotonated. Studies on similar compounds, like 8-hydroxyquinoline-2-carboxylic acid, have shown a strong pH dependence on the formation of various complex species with iron. rsc.org A detailed investigation into the pH-dependent speciation and chelation of this compound with different metal ions has not yet been published.
Advanced Applications and Research Directions in Materials and Catalysis
Development of Fluorescent Probes and Sensors
The 8-hydroxyquinoline (B1678124) (8-HQ) moiety is a classic and versatile fluorophore that has been extensively utilized in the design of fluorescent chemosensors. researchgate.netrroij.com The fusion of a benzo ring to create the benzo[h]quinoline (B1196314) scaffold extends the π-conjugated system, which can modulate the photophysical properties such as absorption and emission wavelengths. The molecule's fluorescence is often weak in its free state due to mechanisms like excited-state intramolecular proton transfer (ESIPT) from the hydroxyl group to the quinoline (B57606) nitrogen. ou.ac.lk Upon coordination with target analytes, these non-radiative decay pathways can be suppressed, leading to a significant enhancement in fluorescence intensity.
Derivatives of 8-hydroxyquinoline are well-regarded for their ability to act as chemosensors for a wide array of metal ions. nih.gov The nitrogen atom of the pyridine (B92270) ring and the oxygen atom of the hydroxyl group form a potent bidentate chelation site. researchgate.net In 8-Hydroxybenzo[h]quinoline-9-carboxylic acid, the addition of the carboxylic acid group at the C-9 position creates a potential tridentate binding pocket, which can enhance both the stability and selectivity of metal ion complexation.
The detection mechanism typically relies on Chelation-Enhanced Fluorescence (CHEF). When the molecule binds to a metal ion, its conformational rigidity increases, which reduces the energy lost through non-radiative vibrational relaxation and blocks the ESIPT pathway. rroij.com This results in a "turn-on" fluorescent response. Research on various 8-HQ derivatives has demonstrated their sensitivity towards numerous metal ions, including but not limited to Al³⁺, Zn²⁺, Fe³⁺, Cu²⁺, and Hg²⁺. researchgate.netnih.govcore.ac.uk For instance, a prominent fluorescence enhancement is often observed in the presence of transition metal ions. core.ac.uk The specific response, including the emission wavelength and intensity change, can be tuned by the electronic nature of the substituents on the quinoline ring system.
| Detected Ion | Derivative Type | Fluorescence Response | Detection Limit | Reference |
|---|---|---|---|---|
| Al³⁺ | 8-Hydroxyquinoline | Enhancement | ~0.3 ppb | rroij.com |
| Hg²⁺, Cu²⁺ | 8-Hydroxyquinoline Benzoates | Prominent Enhancement | Not Specified | core.ac.uk |
| Fe²⁺ | 5-Chloromethyl-8-hydroxyquinoline | Colorimetric Change | Not Specified | ou.ac.lk |
| Zn²⁺ | 8-Amidoquinoline | Strong Emission (λₘₐₓ ~486-526 nm) | Not Specified | semanticscholar.org |
While cation sensing is more common for this class of compounds, the structural features of this compound also allow for the design of luminescent anion sensors. The hydroxyl proton and the carboxylic acid proton can act as hydrogen bond donors to interact with basic anions such as fluoride (F⁻), cyanide (CN⁻), and phosphate species. nih.gov This interaction can disrupt the intramolecular hydrogen bonding or trigger a deprotonation event, both of which would significantly alter the electronic structure and, consequently, the fluorescence output of the molecule. This change provides a clear signal for anion detection.
Role in Organic Light-Emitting Diodes (OLEDs) and Optoelectronic Devices
8-Hydroxyquinoline and its derivatives are foundational materials in the field of OLEDs, ever since the development of Tris(8-hydroxyquinolinato)aluminum (Alq₃) as a highly efficient and stable green emitter. rroij.com The benzo[h]quinoline core of this compound provides an extended π-conjugation, which is beneficial for both charge transport and tuning the emission color.
The primary design principle involves using this compound as a ligand to form metal complexes, particularly with trivalent metals like Al³⁺, or divalent metals like Zn²⁺. The coordination of the ligand to a central metal ion creates a rigid, stable complex that exhibits strong luminescence in the solid state. The emission properties of these complexes can be finely tuned:
Metal Center: The choice of the central metal ion influences the photoluminescence quantum yield and the stability of the complex.
Substituents: The carboxylic acid group and the extended benzo ring system can shift the emission wavelength. Electron-donating groups generally enhance luminescence intensity, while electron-withdrawing groups can have the opposite effect. nih.gov
Steric Hindrance: Modifying the ligand structure can prevent concentration quenching in the solid state, leading to improved device efficiency at high brightness.
These metal complexes can be used as the emissive layer in an OLED, where the recombination of electrons and holes on the molecule leads to the emission of light. Europium(III) complexes with 8-hydroxyquinoline derivatives, for example, are known to have favorable luminescence properties and high fluorescence quantum yields. nih.gov
In optoelectronic devices, efficient charge transport is as crucial as high luminescence. Materials based on fused aromatic rings, such as benzo[h]quinoline, are organic semiconductors. Quinoline-based materials are particularly known for their ability to transport electrons. rroij.com Therefore, this compound and its metal complexes could function as electron-transporting or emissive materials in OLEDs.
The charge mobility in organic materials is highly dependent on molecular packing in the solid state. The planar structure of the benzo[h]quinoline core facilitates π-π stacking, which is essential for efficient charge hopping between adjacent molecules. Theoretical and experimental studies on related polycyclic aromatic compounds show that hole and electron mobilities can range widely, typically from 10⁻⁶ to 10⁻² cm²V⁻¹s⁻¹. beilstein-journals.orgspast.org The specific charge transport characteristics of this compound would be influenced by the presence of the hydroxyl and carboxylic acid groups, which can introduce hydrogen bonding that affects molecular ordering.
| Material Class | Charge Carrier Type | Typical Mobility (cm²V⁻¹s⁻¹) | Reference |
|---|---|---|---|
| Violanthrone Derivatives | p-type (hole) | 10⁻⁶ to 10⁻² | beilstein-journals.org |
| Zinc Quinoline Complexes | n-type (electron) | 10⁻⁵ to 10⁻⁴ | researchgate.net |
| Phenanthrene Derivatives | p-type (hole) | 10⁻⁶ to 10⁻² | spast.org |
Catalytic Applications and Directing Group Chemistry
The selective functionalization of C-H bonds is a central goal in modern organic synthesis. A powerful strategy to control the regioselectivity of these reactions is the use of directing groups. researchgate.net These are functional groups within a substrate that coordinate to a metal catalyst, positioning it in close proximity to a specific C-H bond and thereby facilitating its activation.
This compound is exceptionally well-suited for this role. Both carboxylic acids and quinoline-based moieties are effective directing groups. researchgate.netnih.gov Specifically, the 8-aminoquinoline (B160924) scaffold is recognized as a simple yet powerful bidentate directing group for a wide range of metal-catalyzed C-H functionalization reactions. nih.govresearchgate.netsemanticscholar.org
By analogy, the 8-hydroxy and 9-carboxylic acid groups in this compound can form a stable five-membered chelate ring with a transition metal catalyst (e.g., Palladium, Rhodium, Ruthenium). This chelation acts as an "anchor and guide," directing the catalyst to activate the C-H bond at the C-10 position of the benzo[h]quinoline ring system. This directed C-H activation would enable the regioselective introduction of new functional groups at this position, a transformation that would be difficult to achieve through classical electrophilic aromatic substitution. This approach could be used for various synthetic transformations, including:
Arylation: Coupling with aryl halides or other aryl sources.
Olefination: Introducing alkene functionalities.
Alkylation: Forming new carbon-carbon single bonds.
Amination: Introducing nitrogen-containing groups.
The carboxylic acid group itself is particularly advantageous as it can sometimes be removed after the reaction, serving as a "traceless" directing group. nih.gov This enhances the synthetic utility of the methodology, providing access to complex substituted benzo[h]quinolines from simple precursors.
Ligand Role in Metal-Catalyzed Organic Transformations
The 8-hydroxyquinoline (8-HQ) scaffold is a well-established and versatile ligand in coordination chemistry, historically utilized for analytical purposes and more recently experiencing a resurgence in synthetic coordination chemistry for the development of new materials. researchgate.net The nitrogen atom of the quinoline ring and the oxygen atom of the hydroxyl group form a stable bidentate chelate with a wide range of metal ions. This chelation is a key feature that allows 8-hydroxyquinoline derivatives to act as ligands in metal-catalyzed organic transformations.
While direct catalytic applications of this compound are an emerging area of research, the broader family of 8-hydroxyquinoline derivatives has been successfully employed in various catalytic systems. The electronic properties of the ligand, which can be tuned by substituents on the aromatic rings, influence the catalytic activity of the metal center. The carboxylic acid group at the 9-position of the benzo[h]quinoline framework can further modulate the ligand's electronic and steric properties, potentially enhancing catalytic performance or enabling novel reaction pathways. The functionalization of such versatile ligands is a key area of interest in the development of catalysts for a variety of organic transformations, including cross-coupling reactions and oxidation catalysis. princeton.edunih.govnih.gov
Applications in Directed C-H Functionalization
Directed C-H functionalization has become a powerful tool in organic synthesis, allowing for the selective activation and transformation of otherwise inert C-H bonds. nih.gov The quinoline moiety, particularly the 8-aminoquinoline scaffold, has been identified as a highly effective directing group in a multitude of metal-catalyzed C-H functionalization reactions. researchgate.netnih.gov The nitrogen atom of the quinoline ring coordinates to the metal catalyst, positioning it in close proximity to a specific C-H bond, thereby facilitating its activation.
| Reaction Type | Metal Catalyst | Directing Group | Reference |
|---|---|---|---|
| Arylation | Palladium (Pd) | 8-Aminoquinoline | nih.gov |
| Alkylation | Palladium (Pd) | 8-Aminoquinoline | nih.gov |
| Amination | Copper (Cu) | 8-Quinolinamide | nih.gov |
| Selenylation | Rhodium (Rh) | Quinoline N-oxide | mdpi.com |
Supramolecular Assembly and Self-Aggregates
The field of supramolecular chemistry focuses on the study of systems composed of discrete numbers of molecules held together by non-covalent interactions. researchgate.net this compound is an ideal candidate for the construction of supramolecular assemblies due to the presence of functional groups capable of engaging in various non-covalent interactions.
Non-Covalent Interactions (Hydrogen Bonding, π-Stacking) in Self-Assembly
The self-assembly of this compound into higher-order structures is primarily governed by two key non-covalent interactions: hydrogen bonding and π-π stacking.
Hydrogen Bonding: The carboxylic acid group is a potent hydrogen bond donor and acceptor, capable of forming strong and directional interactions. Furthermore, the 8-hydroxyl group and the quinoline nitrogen can also participate in hydrogen bonding. These interactions play a crucial role in the formation of dimers and larger aggregates. ucl.ac.ukacs.org Theoretical studies on 8-hydroxyquinoline derivatives have shown the significance of both intramolecular and intermolecular hydrogen bonds in determining their supramolecular structures. nih.gov
| Interaction Type | Functional Groups Involved | Strength | Directionality |
|---|---|---|---|
| Hydrogen Bonding | -COOH, -OH, Quinoline N | Strong | Highly Directional |
| π-π Stacking | Benzo[h]quinoline aromatic rings | Moderate | Directional (face-to-face, offset) |
Formation of Ordered Supramolecular Architectures
The directional nature of hydrogen bonding and the organizing influence of π-π stacking can lead to the formation of highly ordered supramolecular architectures. The self-assembly process can result in the spontaneous formation of one-dimensional (1D) chains, two-dimensional (2D) sheets, or even more complex three-dimensional (3D) networks.
For instance, the combination of hydrogen bonds between carboxylic acid groups and π-π stacking of the aromatic cores can lead to the formation of infinite one-dimensional ladder-like structures in the solid state. nih.gov The specific arrangement of the molecules within these architectures is dictated by the subtle balance of the different non-covalent forces at play. The ability of molecules like this compound to form such ordered assemblies is of great interest for the development of functional materials with applications in areas such as electronics, sensing, and gas storage. The formation of ordered self-structures has been observed in related systems, such as poly(8-aminoguanylic acid), where hydrogen bonding plays a critical role. nih.gov
Future Perspectives and Emerging Research Avenues
Integration with Nanoscience for Functional Hybrid Materials
The integration of 8-Hydroxybenzo[h]quinoline-9-carboxylic acid with nanoscience is a promising avenue for the development of novel functional hybrid materials. The inherent properties of the 8-hydroxyquinoline (B1678124) moiety, particularly its ability to form stable complexes with a wide range of metal ions, make it an ideal candidate for surface functionalization of nanoparticles, quantum dots, and other nanoscale architectures.
The carboxylic acid group provides a versatile anchor for covalent attachment to the surface of various nanomaterials, such as metal oxides (e.g., TiO₂, ZnO) or semiconductor nanocrystals. This functionalization can impart new properties to the nanomaterials, such as enhanced dispersibility, photostability, and, most importantly, specific sensing capabilities. For instance, hybrid materials incorporating this compound could be designed as highly sensitive and selective fluorescent nanosensors for the detection of specific metal ions in environmental or biological samples. The chelation of a target metal ion by the 8-hydroxyquinoline unit on the nanoparticle surface would lead to a measurable change in the material's fluorescence, enabling quantitative detection.
Furthermore, the extended π-system of the benzo[h]quinoline (B1196314) core suggests its potential use in the fabrication of organic-inorganic hybrid materials for optoelectronic applications. When anchored to semiconductor nanoparticles, this compound could act as an organic sensitizer, enhancing the light-harvesting properties of the material for applications in photovoltaics or photocatalysis. The combination of the light-absorbing organic component with the charge-transporting inorganic nanostructure is a key strategy in the design of next-generation solar cells and photocatalytic systems.
Table 1: Potential Nanomaterial Hybrids with this compound and Their Prospective Applications
| Nanomaterial Type | Linkage Strategy | Potential Application |
| Quantum Dots (e.g., CdSe, ZnS) | Carboxylate binding to surface metal ions | Fluorescent sensing, Bio-imaging |
| Metal Oxide Nanoparticles (e.g., TiO₂, ZnO) | Covalent bond formation via carboxylate | Dye-sensitized solar cells, Photocatalysis |
| Gold Nanoparticles | Thiol-gold interaction (after derivatization) | Colorimetric sensing, Drug delivery |
| Graphene Oxide | Covalent amide or ester linkage | Enhanced nanocomposites, Sensors |
Advanced Computational Approaches for Rational Material Design
Advanced computational methods, particularly Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are set to play a pivotal role in unlocking the full potential of this compound and its derivatives. These theoretical tools allow for the in silico design and screening of novel materials with tailored electronic and photophysical properties, thereby guiding synthetic efforts and accelerating the discovery process.
Computational studies can provide deep insights into the structure-property relationships of this molecule. For example, DFT calculations can predict the ground-state geometry, electronic structure, and vibrational frequencies of this compound and its metal complexes. This information is crucial for understanding its chemical reactivity and stability. Moreover, TD-DFT calculations can be employed to simulate its absorption and emission spectra, providing predictions of its photophysical properties, such as color, fluorescence quantum yield, and phosphorescence characteristics.
The rational design of new materials based on this scaffold can be significantly enhanced through computational screening. By systematically modifying the substituents on the benzo[h]quinoline core, it is possible to computationally evaluate a large library of virtual compounds and identify candidates with optimized properties for specific applications. For instance, in the context of Organic Light-Emitting Diodes (OLEDs), computational models can be used to predict the HOMO-LUMO energy levels, charge injection barriers, and emission wavelengths of different derivatives, facilitating the design of more efficient and color-pure emitters. Similarly, for sensing applications, computational methods can be used to model the binding affinity and selectivity of this compound towards different metal ions, aiding in the design of more effective chemosensors.
Table 2: Key Properties of this compound Amenable to Computational Investigation
| Property | Computational Method | Relevance to Application |
| Ground State Geometry | DFT | Understanding steric and electronic effects |
| HOMO/LUMO Energies | DFT | Predicting redox potentials and charge transport properties |
| Absorption and Emission Spectra | TD-DFT | Designing materials for OLEDs and fluorescent probes |
| Metal Ion Binding Energies | DFT | Rational design of selective chemosensors |
| Reaction Mechanisms | DFT | Guiding the development of new synthetic routes |
Exploration of Novel Reactivity and Unconventional Derivatization Pathways
The future development of materials based on this compound will heavily rely on the exploration of novel and unconventional synthetic methodologies to functionalize its core structure. While traditional cross-coupling reactions are valuable, emerging techniques such as C-H activation, photoredox catalysis, and cycloaddition reactions offer exciting possibilities for creating a diverse range of derivatives with unique properties.
Direct C-H functionalization is a particularly attractive strategy as it allows for the introduction of new substituents onto the benzo[h]quinoline backbone without the need for pre-functionalized starting materials. This atom-economical approach can be used to install a variety of functional groups at specific positions, leading to a rapid diversification of the molecular scaffold. For instance, transition-metal-catalyzed C-H arylation or alkylation could be employed to modify the electronic properties and steric profile of the molecule.
Photoredox catalysis, which utilizes visible light to initiate chemical transformations, opens up new avenues for the synthesis of complex quinoline (B57606) derivatives under mild reaction conditions. mdpi.com This methodology could be applied to forge new carbon-carbon and carbon-heteroatom bonds on the this compound framework, enabling the construction of novel molecular architectures that would be difficult to access through traditional thermal methods.
Furthermore, the exploration of cycloaddition reactions involving the benzo[h]quinoline system could lead to the synthesis of novel polycyclic and heterocyclic structures with interesting three-dimensional geometries. These reactions could be used to fuse additional rings onto the existing scaffold, thereby modulating its photophysical and electronic properties in predictable ways.
Interdisciplinary Research at the Interface of Chemistry and Photonics
The unique photophysical properties inherent to the 8-hydroxyquinoline and benzo[h]quinoline motifs place this compound at the forefront of interdisciplinary research at the interface of chemistry and photonics. The extended aromatic system, coupled with the electron-donating hydroxyl group and the electron-withdrawing carboxylic acid and pyridine (B92270) nitrogen, creates a molecule with a tunable electronic structure and significant potential for light-based technologies.
A key area of future research will be the development of novel organic light-emitting diodes (OLEDs) utilizing derivatives of this compound as emissive materials or hosts. The ability to form stable metal complexes, for example with aluminum (Alq₃ is a well-known OLED material), combined with the potential for high fluorescence quantum yields, makes this class of compounds highly attractive for creating efficient and durable OLEDs with tailored emission colors.
In the realm of sensing, the development of fluorescent chemosensors based on this scaffold for the detection of environmentally and biologically important analytes will continue to be a major research focus. The design of "turn-on" or "turn-off" fluorescent probes, where the presence of a specific analyte causes a significant change in the fluorescence intensity or wavelength, is a powerful strategy for creating highly sensitive detection methods.
Moreover, the nonlinear optical (NLO) properties of this compound and its derivatives are an emerging area of interest. Molecules with large NLO responses are in high demand for applications in optical communications, data storage, and optical limiting. The extended π-conjugated system and the presence of donor and acceptor groups in the molecule suggest that it could exhibit significant NLO activity, warranting further investigation.
The convergence of synthetic chemistry, photophysics, and materials science will be crucial for realizing the full potential of this compound in the field of photonics.
Q & A
Q. Methodological Insight :
- Reagents : Diethyl ethoxymethylenemalonate, diphenyl ether, iodoethane.
- Conditions : Thermal cyclization (120–140°C), acid hydrolysis (HCl/H₂O).
- Yield : 60–75% for intermediates like 13 and 14 .
How are structural confirmations of synthesized derivatives performed?
Basic
Characterization relies on advanced spectroscopic techniques:
- NMR : ¹H/¹³C NMR with DEPT and 2D experiments (COSY, HMQC, HMBC) to assign stereochemistry and substituent positions.
- HRMS : Validates molecular formulas (e.g., C₂₁H₁₈NO₄⁺ requires 348.1230; observed 348.1235) .
- Melting Points : Used to assess purity (e.g., 238–240°C for lysergic acid derivatives) .
Advanced Tip : Discrepancies in spectral data (e.g., unexpected coupling constants) may require re-evaluation of cyclization regioselectivity or purification protocols .
What in vitro assays evaluate the antibacterial activity of these compounds?
Basic
Antibacterial efficacy is tested via minimal inhibitory concentration (MIC) against:
- Gram-negative: Escherichia coli ATCC 8738.
- Gram-positive: Staphylococcus aureus ATCC 6538.
Q. Protocol :
- Compounds dissolved in aqueous DMSO.
- Ciprofloxacin as a positive control (MIC typically <1 µg/mL).
- Reported MIC values: 16–64 µg/mL for tricyclic derivatives .
| Compound | MIC (µg/mL) |
|---|---|
| 6 | 64 |
| 7 | 32 |
| 8 | 16 |
How can regioselectivity in cyclization reactions be optimized?
Advanced
Regioselectivity (e.g., C-8 vs. C-2 cyclization) is influenced by:
- Substituent Effects : Electron-donating groups on the aminochromenone scaffold favor C-8 cyclization .
- Catalysts : Polyphosphoric acid (PPA) or concentrated H₂SO₄ enhances yields in diazepinoquinoline syntheses .
- Temperature : Higher temperatures (140°C) improve cyclization efficiency but may reduce selectivity .
Case Study : Pyrano[3,2-f]quinoline-9-carboxylic acid (8) achieved 85% yield using PPA at 100°C for 4 hours .
How to resolve contradictions in antibacterial activity data across derivatives?
Advanced
Variations in MIC values (e.g., 16 vs. 64 µg/mL) may arise from:
- Structural Modifications : Alkyl substituents at N(1) (e.g., ethyl vs. methyl) alter membrane permeability .
- Bacterial Targets : Differential inhibition of DNA gyrase (Gram-negative) vs. topoisomerase IV (Gram-positive) .
- Solubility : Carboxylic acid derivatives exhibit better aqueous solubility than esters, enhancing bioavailability .
Recommendation : Perform dose-response curves and time-kill assays to validate MIC reproducibility .
What strategies improve the antibacterial efficacy of these derivatives?
Q. Advanced
- Core Modification : Fusing hexahydrodiazepine rings enhances rigidity and target binding .
- Substituent Engineering : Introducing fluoro or methyl groups at C-2/C-8 improves pharmacokinetic properties .
- Combination Therapy : Synergistic effects with β-lactams or aminoglycosides can lower effective MICs .
Example : N-4-fluorophenyl derivatives showed 4-fold higher activity against S. aureus than parent compounds .
How to address stability challenges during long-term storage?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
